Cas no 2228198-24-9 (2-bromo-1-2-(dimethylamino)-3,4-difluorophenylethan-1-ol)

2-Bromo-1-[2-(dimethylamino)-3,4-difluorophenyl]ethan-1-ol is a versatile brominated aromatic compound featuring a dimethylamino group and difluoro substitution on the phenyl ring. Its unique structure combines electrophilic reactivity at the bromine site with the potential for further functionalization via the hydroxyl group. The dimethylamino moiety enhances solubility in polar organic solvents, while the difluoro substitution pattern influences electronic properties and steric interactions. This compound serves as a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for constructing complex heterocycles or as a precursor for chiral ligands. The presence of multiple functional groups allows selective modifications, making it useful in medicinal chemistry for structure-activity relationship studies. Its balanced lipophilicity and polarity contribute to favorable pharmacokinetic properties in derivative molecules.
2-bromo-1-2-(dimethylamino)-3,4-difluorophenylethan-1-ol structure
2228198-24-9 structure
Product Name:2-bromo-1-2-(dimethylamino)-3,4-difluorophenylethan-1-ol
CAS No:2228198-24-9
MF:C10H12BrF2NO
MW:280.109189033508
CID:6324602
PubChem ID:165643730
Update Time:2025-07-02

2-bromo-1-2-(dimethylamino)-3,4-difluorophenylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • 2-bromo-1-2-(dimethylamino)-3,4-difluorophenylethan-1-ol
    • 2-bromo-1-[2-(dimethylamino)-3,4-difluorophenyl]ethan-1-ol
    • 2228198-24-9
    • EN300-1920150
    • Inchi: 1S/C10H12BrF2NO/c1-14(2)10-6(8(15)5-11)3-4-7(12)9(10)13/h3-4,8,15H,5H2,1-2H3
    • InChI Key: IMCKXGIWNZRPKF-UHFFFAOYSA-N
    • SMILES: BrCC(C1C=CC(=C(C=1N(C)C)F)F)O

Computed Properties

  • Exact Mass: 279.00703g/mol
  • Monoisotopic Mass: 279.00703g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.2
  • Topological Polar Surface Area: 23.5Ų

2-bromo-1-2-(dimethylamino)-3,4-difluorophenylethan-1-ol Pricemore >>

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Additional information on 2-bromo-1-2-(dimethylamino)-3,4-difluorophenylethan-1-ol

Professional Introduction to Compound with CAS No. 2228198-24-9 and Product Name: 2-bromo-1-2-(dimethylamino)-3,4-difluorophenylethan-1-ol

The compound identified by the CAS number 2228198-24-9 and the product name 2-bromo-1-2-(dimethylamino)-3,4-difluorophenylethan-1-ol represents a significant advancement in the field of medicinal chemistry. This compound belongs to a class of molecules that exhibit promising biological activities, making it a subject of considerable interest in both academic research and industrial development. The structural features of this molecule, particularly its bromo and difluorophenyl substituents, contribute to its unique chemical properties and potential therapeutic applications.

In recent years, there has been a growing focus on the development of novel pharmaceutical agents that target complex biological pathways. The compound in question is no exception, as its molecular design incorporates elements that are known to interact with specific enzymes and receptors. The presence of a dimethylamino group in the molecule enhances its ability to engage with biological targets, while the 3,4-difluorophenyl moiety provides additional structural rigidity and stability. These features make it an attractive candidate for further investigation in drug discovery programs.

One of the most compelling aspects of this compound is its potential as a scaffold for the development of new therapeutic agents. The combination of bromo, difluorophenyl, and dimethylamino substituents creates a versatile platform that can be modified to optimize pharmacokinetic properties and target specificity. Researchers have been exploring derivatives of this compound to identify more potent and selective inhibitors for various diseases. For instance, studies have shown that modifications to the 3,4-difluorophenyl ring can significantly alter the binding affinity to certain enzymes, making it possible to fine-tune the compound's biological activity.

The pharmaceutical industry has long been interested in fluorinated aromatic compounds due to their enhanced metabolic stability and improved bioavailability. The difluorophenyl group in this molecule is particularly noteworthy, as it has been shown to increase the lipophilicity of drug candidates while maintaining good water solubility. This balance is crucial for achieving optimal pharmacokinetic profiles, which are essential for successful drug development. Additionally, the bromo substituent can serve as a handle for further chemical modifications, allowing researchers to explore new analogs with improved efficacy and reduced side effects.

Recent advances in computational chemistry have enabled more efficient screening of potential drug candidates. By leveraging molecular modeling techniques, researchers can predict how different structural modifications will affect the biological activity of a compound. In the case of 2-bromo-1-2-(dimethylamino)-3,4-difluorophenylethan-1-ol, computational studies have suggested that small changes to the dimethylamino group or the 3,4-difluorophenyl ring can significantly enhance its binding affinity to target proteins. These insights have guided experimental efforts toward the development of more potent derivatives.

Another area of interest is the potential use of this compound in combination therapies. Polypharmacology, which involves targeting multiple disease pathways simultaneously, has emerged as a powerful strategy for treating complex conditions. The multifaceted nature of 2-bromo-1-2-(dimethylamino)-3,4-difluorophenylethan-1-ol suggests that it could be repurposed for combination regimens that offer synergistic benefits. Preliminary studies have hinted at its potential in treating conditions such as inflammation and cancer by interacting with multiple signaling pathways.

The synthesis of this compound presents an interesting challenge due to its complex structure. However, recent developments in synthetic methodologies have made it possible to produce high-purity samples efficiently. Techniques such as cross-coupling reactions and fluorination methods have been instrumental in constructing the desired framework. These advancements not only facilitate research but also open up new possibilities for scaling up production for clinical trials and commercial applications.

In conclusion, the compound with CAS number 2228198-24-9 and product name 2-bromo-1-2-(dimethylamino)-3,4-difluorophenylethan-1-ol represents a significant milestone in medicinal chemistry. Its unique structural features and promising biological activities make it a valuable asset in ongoing drug discovery efforts. As research continues to uncover new applications for this molecule, it is likely to play an increasingly important role in the development of next-generation therapeutic agents.

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